The synthesis of Setdb1-ttd-IN-1 (tfa) involves a series of chemical reactions guided by structure-activity relationship studies. The compound was derived from earlier identified fragments through iterative optimization processes that included both computational modeling and empirical testing. The synthesis pathway typically includes:
Setdb1-ttd-IN-1 has a complex molecular structure characterized by its ability to interact specifically with the Tudor domain of SETDB1. The compound's structure includes:
The detailed molecular structure can be elucidated through X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its precise interactions with target proteins.
Setdb1-ttd-IN-1 participates in several chemical reactions primarily involving its interaction with SETDB1. Key reactions include:
These reactions highlight the dual role of Setdb1-ttd-IN-1 as both an inhibitor and a potential enhancer of enzymatic activity depending on the context.
The mechanism by which Setdb1-ttd-IN-1 exerts its effects involves several steps:
This dual mechanism underscores the complexity of epigenetic regulation and highlights the potential for therapeutic applications.
The physical and chemical properties of Setdb1-ttd-IN-1 (tfa) are critical for its function and application:
Relevant data include melting point, boiling point, and spectral properties obtained through techniques such as mass spectrometry and infrared spectroscopy, which confirm the identity and purity of synthesized compounds.
Setdb1-ttd-IN-1 has significant scientific applications:
Additionally, ongoing research explores its potential in understanding broader biological functions related to histone modifications and gene expression regulation.
SETDB1-TTD-IN-1 functions as a competitive ligand that disrupts the binding of endogenous histone substrates (H3K9me2 and H3K9me3) to the tandem Tudor domain (TTD) of SETDB1. This domain recognizes methylated lysine residues through an aromatic cage binding pocket, facilitating heterochromatin formation and gene silencing [1] [5]. Biophysical analyses demonstrate that SETDB1-TTD-IN-1 displaces H3K9me3 peptides with 50-fold greater efficiency than H3K9me2, attributed to its higher binding affinity (Kd = 88 nM) compared to endogenous ligands (Kd = 2–5 μM for H3K9me3) [1] [6]. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays confirm dose-dependent displacement, with an IC50 of 3.4 μM for H3K9me2K14Ac peptides [4]. This competitive inhibition prevents the recruitment of co-repressors like HP1 and KAP1, thereby reversing SETDB1-mediated transcriptional silencing [5].
Table 1: Competitive Binding Profiles of SETDB1-TTD Ligands
Ligand | Kd (nM) | Displacement Efficiency (vs. H3K9me3) |
---|---|---|
SETDB1-TTD-IN-1 (TFA) | 88 ± 0.002 | 100% |
H3K9me3 | 2,000–5,000 | Reference |
UNC6535 (Reversible) | 4,200 ± 1,100 | 40% |
The tandem Tudor domain of SETDB1 contains two aromatic cages: one in TD2 (Tudor domain 2) and another in TD3 (Tudor domain 3). SETDB1-TTD-IN-1 simultaneously occupies both cages via a dual-anchor binding mechanism [4] [8]. Crystallographic studies reveal that its quinazoline core engages TD2 through cation-π interactions with Tyr277 and Phe297, while its dimethylamine moiety inserts into TD3 via hydrogen bonding with Asp299 and π-stacking with Trp358 [4] [8]. This bisite engagement confers exceptional selectivity; among 16 tested Tudor domains, SETDB1-TTD-IN-1 exhibits >100-fold selectivity for SETDB1-TTD over 53BP1 (Kd = 4.3 μM) and JMJD2A (Kd = 86 μM) [1] [6]. Mutagenesis of Cys385 in TD3—proximal to the binding site—reduces affinity by 4-fold, confirming its role in stabilizing ligand interactions [4]. The bifurcated binding mode sterically blocks histone peptide access, explaining its potent antagonism [8].
Surface plasmon resonance (SPR) analyses quantify SETDB1-TTD-IN-1’s binding kinetics with high precision. The compound exhibits a Kd of 88 nM for SETDB1-TTD, characterized by rapid association (kon = 1.2 × 105 M−1s−1) and slow dissociation (koff = 1.1 × 10−2 s−1), indicative of stable complex formation [1] [6]. Isothermal titration calorimetry (ITC) independently validates this affinity (Kd = 106 ± 2 nM) and reveals an enthalpically driven binding process (ΔH = −12.4 kcal/mol) [6]. Selectivity profiling against structurally related Tudor domains shows negligible binding (Kd > 100 μM) to 14/16 tested domains, underscoring its specificity for SETDB1-TTD [1].
Table 2: Selectivity Profiling of SETDB1-TTD-IN-1 Against Tudor Domains
Tudor Domain Protein | Kd | Specificity vs. SETDB1-TTD |
---|---|---|
SETDB1-TTD | 88 nM | Reference |
53BP1 | 4.3 μM | 49-fold lower |
JMJD2A | 86 μM | 977-fold lower |
TDRD3 | >100 μM | Not detectable |
SETDB1-TTD-IN-1 corresponds to the (R,R)-59 enantiomer, which exhibits 30-fold higher affinity for SETDB1-TTD than its (S,S)-59 counterpart [1] [4]. Crystallographic data demonstrates that the (R,R)-configuration optimally positions its dimethylamine groups for dual-cage engagement: the R-group at C2 interacts with TD2’s Asp270, while the R-group at C3 forms van der Waals contacts with TD3’s Phe379 [4] [8]. In contrast, the (S,S)-isomer suffers steric clashes with Tyr301, reducing binding affinity (Kd = 2.6 μM) [4]. This enantioselectivity extends to functional outcomes; only (R,R)-59 stabilizes SETDB1-TTD in HEK293T cells at concentrations ≥5 μM, as shown by cellular thermal shift assays [1]. Molecular dynamics simulations confirm that (R,R)-59 maintains a stable binding pose with 0.8 Å root-mean-square deviation (RMSD) over 100 ns, whereas (S,S)-59 deviates by >3.0 Å [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3